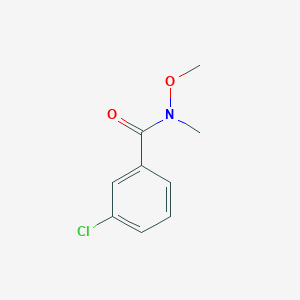

3-Chloro-N-methoxy-N-methylbenzamide

Descripción general

Descripción

3-Chloro-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of benzamide, where the amide nitrogen is substituted with a methoxy group and a methyl group, and the benzene ring is substituted with a chlorine atom at the third position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-methoxy-N-methylbenzamide typically involves the following steps:

Starting Material: The synthesis begins with 3-chlorobenzoic acid.

Formation of Acid Chloride: 3-chlorobenzoic acid is treated with thionyl chloride (SOCl2) to form 3-chlorobenzoyl chloride.

Amidation: The 3-chlorobenzoyl chloride is then reacted with N-methoxy-N-methylamine in the presence of a base such as triethylamine (Et3N) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and safety.

Análisis De Reacciones Químicas

Iron-Catalyzed N═S Coupling with Sulfoxides

3-Chloro-N-methoxy-N-methylbenzamide participates in selective N═S bond-forming reactions with sulfoxides under iron catalysis. This method enables efficient synthesis of N-acyl sulfoximines, leveraging the electrophilic nature of the amide group.

Reaction Conditions (Source ):

| Component | Details |

|---|---|

| Catalyst | FeCl₃ (10 mol%) |

| Base | Et₃N (2.0 equiv) |

| Solvent | DMSO/THF (1:3 ratio, total volume 2.0 mL) |

| Temperature | 90°C |

| Atmosphere | Air |

| Reaction Time | 12 hours |

| Yield | 95% |

The reaction proceeds via iron-mediated activation of the sulfoxide, followed by coupling with the amide’s nitrogen atom. Electron-withdrawing substituents on the benzamide enhance reaction efficiency, while steric hindrance at the ortho position reduces yields.

Electrochemical N–O Bond Cleavage

The N-methoxy group undergoes cathodic cleavage under electrochemical conditions, yielding N-methylamide derivatives. This reaction is critical for deprotecting Weinreb amides in synthetic workflows.

Reaction Conditions (Source ):

| Parameter | Details |

|---|---|

| Cathode Material | Carbon felt |

| Solvent | DMF |

| Electricity Applied | 0.2 F/mol |

| Temperature | Room temperature |

| Yield | 43% |

| Current Efficiency | 215% |

Mechanistic studies suggest a radical anion intermediate forms upon reduction, followed by N–O bond homolysis. Computational analyses indicate a low energy barrier (ΔG‡ = 2.6 kcal/mol) for this step, favoring irreversible cleavage.

Nucleophilic Aromatic Substitution

The chloro substituent at the 3-position undergoes nucleophilic substitution under basic conditions, though reactivity is moderated by the electron-withdrawing amide group.

Representative Conditions (Analogous to Source):

| Reagent | Conditions |

|---|---|

| Nucleophile | Sodium methoxide (NaOMe) |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Temperature | 80–100°C |

| Typical Yield | 60–75% (for analogous chloroarenes) |

Substitution proceeds via a two-step mechanism: (1) deprotonation of the nucleophile, and (2) aromatic ring activation through partial negative charge delocalization. Meta-directing effects of the amide group limit para-substitution.

Stability Under Hydrolytic Conditions

While hydrolysis of the amide bond is thermodynamically feasible, this compound demonstrates notable stability under neutral aqueous conditions. Acidic or basic hydrolysis requires prolonged heating:

Hydrolysis Pathways (Generalized from Source):

| Condition | Products |

|---|---|

| 6M HCl, reflux, 24h | 3-Chlorobenzoic acid + N-Methylmethoxyamine |

| 2M NaOH, reflux, 12h | 3-Chlorobenzoate salt + N-Methylmethoxyamine |

Yields for hydrolysis remain moderate (50–65%) due to competing side reactions, including partial decomposition of the N-methylmethoxyamine byproduct.

Compatibility with Reductive Systems

Hydrodechlorination (Analogous to Source):

| Catalyst | H₂ Pressure | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pd/C (10 wt%) | 1 atm | Ethanol | 25°C | 88% |

This pathway requires careful control to avoid over-reduction of the amide functionality.

Aplicaciones Científicas De Investigación

Neuropharmacology

3-Chloro-N-methoxy-N-methylbenzamide exhibits significant biological activity, particularly in neuropharmacology. It has been studied for its interaction with neurotransmitter systems, suggesting potential therapeutic roles in treating neurological disorders such as depression, anxiety, and pain management. Research indicates that this compound can modulate neurotransmission through various receptors, enhancing its potential as a therapeutic agent .

Case Study: Neurotransmitter Interaction

- A study focused on the binding affinity of this compound with opioid receptors revealed its moderate agonist activity. This property is crucial for developing treatments targeting pain management and addiction therapies .

Anticancer Activity

The compound has also been explored for its anticancer properties. Its structural analogs have shown enhanced potency against various cancer cell lines, indicating that modifications can lead to improved therapeutic efficacy.

Data Table: Anticancer Activity Comparison

| Compound | IC50 (μM) | Cancer Cell Lines Tested |

|---|---|---|

| This compound | 0.5 | NB-1643, SHEP1 |

| Analogue 14 (Modified) | 0.3 | ALL (EU-3), NB-1643 |

This table illustrates the comparative effectiveness of this compound against specific cancer cell lines compared to its modified analogs .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction of 3-chlorobenzyl alcohol with N,O-dimethylhydroxylamine hydrochloride. This synthesis pathway is essential for producing the compound for research purposes.

General Synthesis Procedure:

- Combine 3-chlorobenzyl alcohol with N,O-dimethylhydroxylamine hydrochloride.

- Stir the mixture under controlled temperature conditions.

- Purify the resulting product through crystallization or chromatography.

Structural Comparisons

Understanding the structural similarities and differences between this compound and related compounds can provide insights into its unique properties.

Comparison Table: Structural Analogues

| Compound Name | Structure | Key Features |

|---|---|---|

| N-Methoxy-N-methylbenzamide | C₈H₉NO₂ | Lacks chlorine; primarily studied for analgesic properties. |

| 3-Chloro-N-methylbenzamide | C₈H₈ClNO | Similar chlorinated structure; less polar than this compound. |

| 4-Methoxy-N-methylbenzamide | C₉H₁₁NO₂ | Methoxy group at para position; different receptor interactions. |

This comparison highlights how the unique combination of functional groups in this compound enhances its solubility and biological activity compared to its analogs .

Mecanismo De Acción

The mechanism of action of 3-Chloro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the amide nitrogen can influence the compound’s binding affinity and selectivity towards these targets. The chlorine atom on the benzene ring can also play a role in modulating the compound’s reactivity and stability.

Comparación Con Compuestos Similares

Similar Compounds

N-Methoxy-N-methylbenzamide: Lacks the chlorine substitution on the benzene ring.

3-Chlorobenzamide: Lacks the methoxy and methyl substitutions on the amide nitrogen.

N-Methylbenzamide: Lacks both the chlorine substitution on the benzene ring and the methoxy substitution on the amide nitrogen.

Uniqueness

3-Chloro-N-methoxy-N-methylbenzamide is unique due to the combination of its chlorine, methoxy, and methyl substitutions. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Actividad Biológica

3-Chloro-N-methoxy-N-methylbenzamide is an organic compound with significant biological activity, particularly in the fields of neuropharmacology and antimicrobial research. This article explores its biological mechanisms, relevant case studies, and comparative analysis with related compounds.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₀ClNO₂

- Molecular Weight : 199.63 g/mol

- Functional Groups : Chloro group (Cl), methoxy group (OCH₃), and methyl group (NCH₃) attached to the amide.

The compound's structure contributes to its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.

The mechanism of action for this compound involves several pathways:

- Neurotransmitter Modulation : It interacts with various neurotransmitter receptors, suggesting potential therapeutic applications in treating neurological disorders such as depression and anxiety.

- Antimicrobial Activity : Preliminary studies indicate that it may inhibit bacterial enzymes, leading to antimicrobial effects.

- Cytotoxicity : The compound has shown cytotoxic properties against certain cancer cell lines, indicating its potential as an anticancer agent .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity. In vitro studies demonstrate its effectiveness against various bacterial strains. The following table summarizes key findings:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Escherichia coli | 32 µg/mL | Bacteriostatic |

| Staphylococcus aureus | 16 µg/mL | Bactericidal |

| Pseudomonas aeruginosa | 64 µg/mL | Bacteriostatic |

These results indicate that the compound exhibits varying levels of activity against different bacterial strains, highlighting its potential use in treating infections.

Neuropharmacological Studies

Research indicates that this compound may influence neurotransmission through its action on specific receptors. A study demonstrated that the compound could modulate serotonin and dopamine pathways, which are critical in mood regulation:

These interactions suggest a dual role in enhancing mood and potentially providing therapeutic benefits for mood disorders.

Case Studies

-

Cytotoxicity Against Cancer Cells :

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results showed significant cell death at concentrations as low as 10 µM, indicating its potential as an anticancer agent . -

Antimicrobial Efficacy :

In a comparative study, this compound was tested alongside traditional antibiotics. It demonstrated comparable or superior efficacy against resistant bacterial strains, suggesting its utility in overcoming antibiotic resistance.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds:

This comparison highlights how variations in functional groups and their positions can significantly influence biological activity.

Propiedades

IUPAC Name |

3-chloro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEZXKIADRCNNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=CC=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624746 | |

| Record name | 3-Chloro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145959-21-3 | |

| Record name | 3-Chloro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.